

In Vitro Comparative Analysis of ML254 and Other mGlu5 Positive Allosteric Modulators

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Compound of Interest

Compound Name: ML254

Cat. No.: B560468

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of **ML254** with other notable mGlu5 positive allosteric modulators (PAMs): VU0360172, CDPBPB, and ADX47273. The data presented is compiled from various preclinical studies to assist researchers in selecting the appropriate tool compound for their specific experimental needs.

Introduction to mGlu5 PAMs

Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, including schizophrenia, fragile X syndrome, and anxiety. Positive allosteric modulators (PAMs) of mGlu5 do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate. This modulatory action offers a more nuanced therapeutic approach compared to direct agonists, preserving the temporal and spatial dynamics of natural receptor activation.

ML254 is recognized as a "pure" PAM, meaning it exhibits minimal to no intrinsic agonist activity, a characteristic that is often sought after to reduce the risk of receptor desensitization and potential off-target effects.^[1] This guide will compare its in vitro pharmacological profile against other well-characterized mGlu5 PAMs.

Comparative In Vitro Data

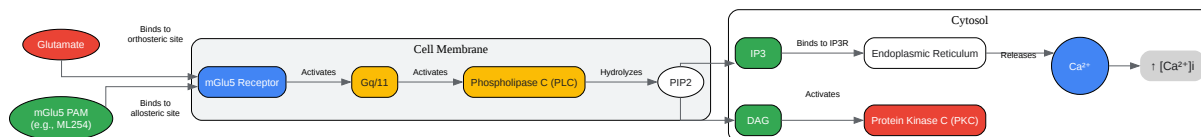
The following table summarizes the key in vitro pharmacological parameters for **ML254** and other selected mGlu5 PAMs. Data has been aggregated from multiple sources and should be interpreted with the consideration that experimental conditions may have varied between studies.

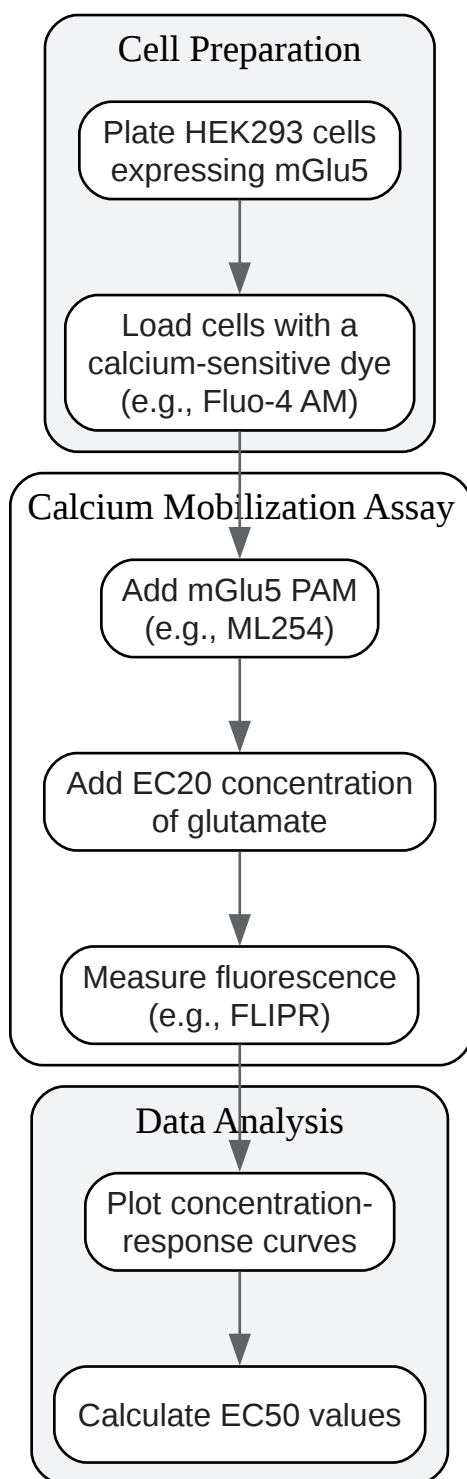
Compound	Assay Type	Species	Cell Line	EC50 (nM)	Ki (nM)	Fold-Shift	Reference
ML254	Calcium Mobilization	Rat	HEK293	8.7	-	>800	[1]
Radioligand Binding ([3H]MP EP)	Rat	HEK293	-	57.1	-	[1]	
VU0360172	Calcium Mobilization	Rat	-	16	-	-	
Radioligand Binding	-	-	-	195	-		
CDPPB	Calcium Mobilization	Human	-	113	-	-	
Radioligand Binding ([3H]MP EP)	-	-	-	2600	-		
ADX47273	Calcium Mobilization	Rat	HEK293	170	-	9-fold at 1µM	
Radioligand Binding ([3H]MP EP)	Rat	HEK293	-	4300	-		

EC50: Half-maximal effective concentration for potentiation of an EC20 concentration of glutamate. Ki: Inhibitory constant in radioligand binding assays, typically against [3H]MPEP. Fold-Shift: The factor by which the PAM shifts the glutamate concentration-response curve to the left.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the mGlu5 signaling pathway and a typical experimental workflow for evaluating mGlu5 PAMs.





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References

- 1. Pure Positive Allosteric Modulators (PAMs) of mGlu5 with Competitive MPEP-Site Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
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